![molecular formula C12H19BN2O2 B6230296 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223047-60-5](/img/no-structure.png)
1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
The compound “1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a cyclopropyl group and a tetramethyl-dioxaborolanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a three-membered cyclopropyl ring, and a boron-containing dioxaborolane ring. The boron atom in the dioxaborolane ring would likely be in a trigonal planar arrangement, with the oxygen atoms and the carbon of the tetramethyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in it. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The boron atom in the dioxaborolane ring can form bonds with other atoms or groups, particularly those that can donate electron pairs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Chemistry of Pyrazoles
Pyrazoles are notable for their role in the synthesis of hexasubstituted pyrazolines, demonstrating significant versatility in chemical transformations. They serve as precursors for the synthesis of cyclopropanes and have applications in oxygen-atom transfer reactions, offering pathways to synthesize β-keto radicals and 3-hydroxy-1,2-dioxolanes. This chemical versatility underpins their utility in creating structurally unique compounds with potential applications in various fields, including material science and drug discovery (Baumstark et al., 2013).
Biological and Pharmaceutical Activities
Pyrazole derivatives are central to the development of compounds with significant agrochemical and pharmaceutical activities. Their synthesis under specific conditions has led to compounds exhibiting a wide range of physical and chemical properties, including antimicrobial, antifungal, and antioxidant activities. The synthesis and bioevaluation of novel pyrazoles, particularly under microwave conditions, highlight their potential in therapeutic applications (Sheetal et al., 2018).
Therapeutic Applications
Pyrazole derivatives have been extensively explored for their therapeutic potentials, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, and anticancer activities. These compounds' wide-ranging pharmacological effects underline their importance in medicinal chemistry and drug design. Notably, the success of pyrazole COX-2 inhibitors highlights the critical role of pyrazoles in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or as a ligand in catalytic reactions. If it shows biological activity, it could also be studied for potential medicinal applications .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the reaction of cyclopropyl hydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by cyclization to form the desired product.", "Starting Materials": [ "Cyclopropyl hydrazine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in methanol and add sodium hydroxide (1.2 equiv) to the solution.", "Step 2: Add cyclopropyl hydrazine (1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography to obtain 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole." ] } | |
CAS RN |
2223047-60-5 |
Product Name |
1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Molecular Formula |
C12H19BN2O2 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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